Product packaging for 7-Oxodehydroabietinol(Cat. No.:CAS No. 33980-71-1)

7-Oxodehydroabietinol

Cat. No.: B030010
CAS No.: 33980-71-1
M. Wt: 300.4 g/mol
InChI Key: PRZSMDYEVUSNJM-SLFFLAALSA-N
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Description

7-Oxodehydroabietinol is a natural product found in Larix kaempferi, Pinus yunnanensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B030010 7-Oxodehydroabietinol CAS No. 33980-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSMDYEVUSNJM-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319035
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33980-71-1
Record name 7-Oxodehydroabietinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33980-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Sources of 7 Oxodehydroabietinol

Identification in Coniferous Trees (Pinaceae Family)

7-Oxodehydroabietinol is an abietane (B96969) diterpenoid that has been identified in several species belonging to the Pinaceae and Cupressaceae families. Research has led to its isolation from various parts of these trees, including the buds, leaves, and cones. These phytochemical investigations often reveal a complex mixture of related diterpenoids, contributing to the chemical profile of the species.

Pinus banksiana Lamb.

This compound has been isolated from the buds of Pinus banksiana Lamb., commonly known as the jack pine. wikipedia.orgeuforgen.orgnih.gov A phytochemical study of the jack pine buds resulted in the isolation of fifteen compounds, including three new diterpenoids and twelve known compounds. wikipedia.orgresearchgate.net With the exception of this compound, all the other compounds were identified in this plant for the first time. wikipedia.orgeuforgen.orgnih.gov

Table 1: Compounds Isolated from Pinus banksiana Buds

Compound Category Compound Name
New Diterpenoids 7α-hydroxyabieta-8,11,13,15-tetraen-18-oic acid
7β,15,18-trihydroxyabieta-8,11,13-triene
13,15-dihydroxypodocarpa-8,11,13-triene
Known Diterpenoids 7α,15-dihydroxyabieta-8,11,13-trien-18-al
7α,15-dihydroxydehydroabietic acid
7β,15-dihydroxydehydroabietic acid
15-hydroxydehydroabietic acid
18-nor-abieta-8,11,13-triene-4,7α-diol
18-nor-abieta-8,11,13-triene-4,7β-diol
7α-hydroxydehydroabietic acid
7β-hydroxydehydroabietic acid
This compound
18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
15,18-dihydroxyabieta-8,11,13-trien-7-one

Source: wikipedia.orgresearchgate.net

Pinus densiflora

Information regarding the presence of this compound in Pinus densiflora (Japanese red pine) is not available in the provided search results. While phytochemical investigations have been conducted on this species, identifying numerous diterpenoids, this compound is not explicitly listed among the isolated compounds. nih.gov

Larix kaempferi

The compound this compound has been identified in the leaves of the Japanese Larch, Larix kaempferi. Its isolation was part of a study that identified two new diterpene acids along with ten other known diterpenes and two known sesquiterpenes.

Table 2: Compounds Isolated from Larix kaempferi Leaves

Compound Category Compound Name
Sesquiterpenes (−)-α-cadinol
oplopanone
Diterpenes larixol
dehydroabietinol (B132513)
7-oxo-dehydroabietinol
7-oxodehydroabietic acid
9α,13α-epidioxyabiet-8(14)-en-18-oic acid
9β,13β-epidioxyabiet-8(14)-en-18-oic acid
dehydroabietic acid
7α-hydroxydehydroabietic acid
8α,9α,13α,14α-diepoxyabietan-18-oic acid

Source:

Juniperus oblonga

A phytochemical investigation of the whole plant of Juniperus oblonga led to the isolation of this compound. This study marked the first time this compound, along with sempervirol, trilobinol, and others, was reported from the Juniperus genus. The research identified a total of one new labdane (B1241275) diterpenoid, nine known diterpenoids, two lignans, and a coumarin.

Table 3: Compounds Isolated from Juniperus oblonga

Compound Category Compound Name
New Diterpenoid (4R,5S,9S,10R)-13-des-ethyl-13-oxolabda-8(17),11E-dien-19-oic acid
Known Diterpenoids 15-nor-14-oxolabda-8(17),12Z-dien-19-oic acid
ferruginol
7α-methoxydeoxocryptojaponol
7β-hydroxydeoxocryptojaponol
sempervirol
trilobinol
This compound
Lignans (−)-yatein
helioxanthin

| Coumarin | umbelliferone (B1683723) |

Source:

Juniperus oxycedrus L. subsp.

Based on the available search results, there is no specific information confirming the isolation of this compound from Juniperus oxycedrus or its subspecies. Studies on this species tend to focus on the composition of its essential oils, which are primarily composed of monoterpene and sesquiterpene hydrocarbons.

Cedrus atlantica

This compound has been isolated from the cones of the Atlas cedar, Cedrus atlantica. A phytochemical study of the cones led to the identification of two new compounds and nineteen known compounds, including a variety of abietane diterpenes.

Table 4: Selected Diterpenes Isolated from Cedrus atlantica Cones

Compound Name
This compound
abiesadine F
abiesadine L
abiesadine Q
abiesadine R
dehydroabietic acid
7α,15-dihydroxydehydroabietic acid

Source:

Biosynthesis and Chemical Synthesis of 7 Oxodehydroabietinol

Proposed Biosynthetic Pathways

The biosynthesis of 7-Oxodehydroabietinol is intricately linked to the well-established pathways for diterpene resin acids in coniferous plants. While the direct enzymatic steps to this compound are not fully elucidated, a proposed pathway can be inferred from its precursors and related metabolic networks.

Enzymatic Steps and Precursors

The biosynthesis of this compound, a C20 abietane (B96969) diterpenoid, is understood to originate from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP) researchgate.net. The initial and crucial step involves the cyclization of GGPP, a reaction catalyzed by diterpene synthases (diTPS) such as abietadiene synthase researchgate.netresearchgate.net. This enzymatic process proceeds through a two-step cyclization, first forming an enzyme-bound bicyclic intermediate, (+)-copalyl diphosphate researchgate.net.

Subsequent reactions, catalyzed by a suite of enzymes, likely involving cytochrome P450-dependent oxygenases and dehydrogenases, modify the abietadiene skeleton researchgate.net. The formation of the aromatic C-ring characteristic of the dehydroabietane scaffold is a key transformation. Following aromatization, further oxidative modifications are required. Specifically, the introduction of an oxygen function at the C7 position and the reduction of the C18 carboxyl group to a primary alcohol are necessary to yield this compound. The enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH), which is known to catalyze the dehydrogenation at the 7α-position in steroid substrates, represents a class of enzymes that could be involved in forming the 7-oxo group from a 7-hydroxy intermediate researchgate.net.

Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound

Precursor/Intermediate Enzyme Class Transformation
Geranylgeranyl Diphosphate (GGPP) Diterpene Synthase (e.g., Abietadiene Synthase) Cyclization to Abietadiene
(+)-Copalyl Diphosphate Diterpene Synthase Bicyclic Intermediate
Abietadiene Cytochrome P450 Monooxygenases Aromatization & Oxidation
Dehydroabietic Acid Reductases / Dehydrogenases C18-Carboxyl Reduction

Relationship to Dehydroabietic Acid Biosynthesis

The biosynthetic pathway of this compound is a direct extension of the pathway for dehydroabietic acid (DHA) researchgate.netmdpi.com. DHA is a major resin acid in conifers, and its biosynthesis from GGPP is a central route in diterpenoid metabolism researchgate.net. The formation of DHA involves the cyclization of GGPP to abietadiene, followed by sequential oxidation at the C18 methyl group by cytochrome P450 hydroxylases and an aldehyde dehydrogenase to form the carboxylic acid researchgate.net. Aromatization of the C-ring also occurs during this sequence.

This compound is considered a downstream derivative of DHA. Its structure contains the characteristic dehydroabietane skeleton but with two key modifications: the C18 carboxylic acid of DHA is reduced to a hydroxymethyl group, and the C7 benzylic position is oxidized to a ketone. This indicates that the biosynthesis diverges from DHA, with enzymatic steps for reduction at C18 and oxidation at C7. Therefore, DHA is a critical intermediate and precursor in the natural formation of this compound mdpi.comuv.es.

Chemical Synthesis Methodologies

The chemical synthesis of this compound has been approached through several methodologies, primarily utilizing readily available natural products as starting materials. These semi-synthetic routes are favored over more complex total synthesis strategies.

Derivatization from Dehydroabietic Acid

The most common and practical approach to synthesizing this compound is through the chemical modification of dehydroabietic acid (DHA) uv.esresearchgate.net. DHA is an abundant and relatively inexpensive starting material isolated from rosin (B192284) patsnap.commdpi.com.

A typical synthetic sequence begins with the reduction of the carboxylic acid at the C18 position of DHA. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), which yields dehydroabietinol (B132513) uv.es. The subsequent step involves the introduction of an oxygen functionality at the benzylic C7 position. This can be a two-step process involving initial hydroxylation followed by oxidation. For instance, dehydroabietinol can be treated with selenium dioxide (SeO₂) to introduce a hydroxyl group at C7, yielding 7α-hydroxydehydroabietinol uv.es. This diol intermediate is then oxidized to the final product, this compound uv.es. Another approach involves the direct benzylic oxidation of DHA to 7-oxodehydroabietic acid, which would then require selective reduction of the C18 carboxyl group mdpi.com.

Oxidation Reactions (e.g., using Manganese Dioxide)

Oxidation is a critical step in the synthesis of this compound, specifically for converting a C7-hydroxy intermediate into the target ketone. Activated manganese dioxide (MnO₂) is a frequently cited and effective reagent for this transformation uv.esuv.es.

In a reported synthesis, 7α-hydroxydehydroabietinol was treated with an excess of activated manganese dioxide in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature uv.es. The reaction selectively oxidizes the secondary benzylic alcohol at C7 to a ketone, leaving the primary alcohol at C18 intact, thus affording this compound in good yield uv.es. Other oxidizing agents, such as the Dess-Martin periodinane, have also been used for similar transformations on the dehydroabietane skeleton uv.es. Historically, toxic chromium reagents like chromium trioxide were used for such benzylic oxidations, but modern methods favor milder and more environmentally friendly reagents like MnO₂ nih.gov.

Table 2: Synthesis of this compound via Oxidation

Starting Material Reagent Solvent Yield Reference

Total Synthesis Approaches

While the de novo total synthesis of complex natural products is a significant field in organic chemistry, there are no prominent reports detailing a total synthesis of this compound from simple, acyclic precursors nih.govnih.govchemrxiv.orgrsc.org. The structural complexity of the tricyclic abietane framework, with its specific stereochemistry, presents a considerable synthetic challenge.

The readily available and inexpensive supply of abietic acid and dehydroabietic acid from natural pine resin makes a lengthy total synthesis economically unviable and synthetically impractical patsnap.commdpi.com. Consequently, the scientific literature is dominated by semi-synthetic approaches that leverage the pre-existing tricyclic scaffold of these natural products mdpi.comuv.esresearchgate.net. A hypothetical total synthesis would require the strategic construction of the three contiguous rings and control over multiple stereocenters, a task that, while feasible, is not pursued due to the efficiency of derivatization from natural sources.

Biological Activities and Pharmacological Investigations

Antioxidant Activity

There is no specific information available from the conducted searches detailing the antioxidant activity of 7-Oxodehydroabietinol.

Mechanism as a Free Radical Scavenger

No studies were found that investigated the mechanism of action of this compound as a free radical scavenger. Therefore, no data on its capacity to donate electrons or hydrogen atoms to neutralize free radicals is available.

Inhibition of Oxidative Stress

Research specifically demonstrating the ability of this compound to inhibit oxidative stress in cellular or animal models is not available. There are no findings on its potential effects on antioxidant enzymes or its ability to mitigate cellular damage caused by reactive oxygen species (ROS).

Cytotoxic and Anticancer Activities

While many diterpenoids show cytotoxic potential, no specific data exists for this compound against the requested cancer cell lines.

Activity against Human Lung Carcinoma Cell Lines (e.g., A549)

No published studies were identified that evaluated the cytotoxic or anticancer effects of this compound on human lung carcinoma cell lines, such as A549. Therefore, data regarding its potential efficacy, such as IC50 values, is unavailable.

Activity against Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

There is no available research detailing the activity of this compound against human hepatocellular carcinoma cell lines, including HepG2.

Activity against Human Breast Cancer Cell Lines (e.g., MCF-7)

Specific studies on the cytotoxic effects of this compound on human breast cancer cell lines like MCF-7 have not been found in the available literature.

Activity against Human Cervical Carcinoma Cell Lines (e.g., HeLa)

Research into the biological activities of abietane (B96969) diterpenoids, a class of natural compounds to which this compound belongs, has revealed significant cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, investigations into closely related derivatives of dehydroabietic acid (DHA) and dehydroabietinol (B132513) provide valuable insights into their potential as antitumor agents.

A series of synthesized dehydroabietic acid acyl-thiourea derivatives demonstrated potent cytotoxicity against the HeLa human cervical cancer cell line. nih.gov One particular derivative, compound 9n, exhibited superior inhibitory activity compared to the commonly used chemotherapeutic drug 5-Fluorouracil (5-FU). nih.gov Similarly, novel dehydroabietinol derivatives incorporating a triazole moiety were synthesized and evaluated for their cytotoxic profiles, with several compounds showing promising activity against multiple human cancer cell lines. nih.gov

Morphological studies using acridine (B1665455) orange/ethidium bromide (AO/EB) staining on HeLa cells treated with these derivatives revealed classic signs of apoptosis, such as chromatin condensation and fragmentation. nih.gov Untreated control cells remained structurally intact, whereas treated cells took on an intense orange-red appearance, indicating compromised cell membranes and cell death. nih.gov

Cytotoxic Activity of a Dehydroabietic Acid Derivative Against HeLa Cells
CompoundCell LineIC₅₀ (μM)Reference
Compound 9n (DHAA acyl-thiourea derivative)HeLa6.58 ± 1.11 nih.gov

Comparison with Other Cytotoxic Compounds

The cytotoxic potential of dehydroabietic acid derivatives has been benchmarked against established anticancer drugs. In a comparative study, the dehydroabietic acid acyl-thiourea derivative known as compound 9n was found to be significantly more potent than 5-Fluorouracil (5-FU) in inhibiting the proliferation of HeLa cells. nih.gov This highlights the potential of the abietane skeleton as a scaffold for developing new chemotherapeutic agents with enhanced efficacy.

Comparison of Cytotoxic Activity (IC₅₀ in μM)
CompoundHeLa Cell LineReference
Compound 9n (DHAA acyl-thiourea derivative)6.58 ± 1.11 nih.gov
5-Fluorouracil (5-FU)36.58 ± 1.55 nih.gov

Induction of Apoptosis

The cytotoxic effects of dehydroabietinol and dehydroabietic acid derivatives are largely attributed to their ability to induce apoptosis, or programmed cell death. The preliminary pharmacological mechanism for a dehydroabietinol-triazole derivative (compound 5g) indicated that it induced apoptosis by arresting the cell cycle in the G0/G1 phase. nih.gov

Further investigation into the apoptotic pathway revealed that these compounds affect mitochondrial function and induce oxidative stress. Treatment with compound 5g was shown to reduce the mitochondrial membrane potential and increase the intracellular levels of Reactive Oxygen Species (ROS) and Ca²⁺. nih.gov Fluorescence microscopy confirmed a significant increase in ROS levels in HeLa cells treated with a dehydroabietic acid derivative, indicating that the compound triggers apoptosis through an oxidative stress-mediated pathway. nih.gov

Antiviral Activity

The abietane class of diterpenoids, including dehydroabietic acid and its derivatives, has been recognized for a wide range of biological activities, including antiviral properties. mdpi.comnih.gov However, specific research focusing on this compound is not extensively detailed in current literature.

Activity against Herpes Simplex Virus Type 1 (HHV-1)

While some natural and semisynthetic abietane-type diterpenoids have demonstrated antiviral activities against various viruses, specific studies evaluating the efficacy of this compound against Herpes Simplex Virus Type 1 (HHV-1) are not available in the reviewed scientific literature.

Activity against Herpes Simplex Virus Type 2 (HHV-2)

There is a lack of specific research data on the activity of this compound against Herpes Simplex Virus Type 2 (HHV-2) in the currently available scientific literature.

Antiviral Mechanisms

Due to the absence of specific studies on the anti-herpetic activity of this compound, the mechanisms through which it might act against HHV-1 or HHV-2 have not been elucidated. General antiviral mechanisms for other natural compounds against herpes viruses often involve the inhibition of viral attachment, entry into the host cell, or interference with viral DNA replication. mdpi.com

Antibacterial Activity

Investigations into the antibacterial properties of abietane-type diterpenoids have been a subject of scientific inquiry. While various derivatives of dehydroabietic acid have demonstrated notable antibacterial effects, specific studies focusing solely on the antibacterial activity of this compound are not extensively detailed in the available literature. Research has often focused on modifying the core structure to enhance potency. For instance, studies on C-7 acylhydrazone derivatives of dehydroabietic acid have shown inhibitory activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis researchgate.net. Similarly, other research has explored different derivatives of dehydroabietic acid for their efficacy against multidrug-resistant bacterial strains nih.govnih.gov. However, data on the intrinsic antibacterial action of the parent this compound compound remains limited.

While the broader class of dehydroabietic acid derivatives has been tested against Staphylococcus aureus, specific minimum inhibitory concentration (MIC) values and detailed efficacy studies for unmodified this compound against this strain are not prominently reported in the reviewed scientific literature researchgate.netnih.gov. Research indicates that modifications at various positions on the dehydroabietic acid skeleton are typically required to achieve potent antistaphylococcal activity nih.gov.

Anti-inflammatory Properties

7-Oxodehydroabietic acid, a highly oxidized derivative of dehydroabietic acid, is recognized for its biological activities and serves as a foundational molecule for the development of new anti-inflammatory agents nih.govresearchgate.net. Although its own anti-inflammatory profile is part of the rationale for its use in synthesis, research has concentrated on creating derivatives with enhanced potency.

A significant area of investigation involves the synthesis of 1,2,3-triazole hybrids of 7-Oxodehydroabietic acid. These derivatives have been evaluated for their ability to inhibit nitric oxide (NO) production in BV2 microglial cells, a common in vitro model for neuroinflammation nih.govresearchgate.netmdpi.com. Several of these synthesized compounds have demonstrated potent anti-inflammatory effects, with inhibitory concentrations (IC₅₀) significantly lower than the control substance, L-NMMA (NG-Methyl-L-arginine acetate (B1210297) salt) nih.govresearchgate.netmdpi.com. For example, certain triazole hybrids exhibited IC₅₀ values as low as 8.00 µM nih.govresearchgate.net. These findings underscore the potential of the 7-Oxodehydroabietic acid scaffold in designing powerful anti-inflammatory molecules. The length of the linker used to attach the triazole moiety has been shown to influence the anti-inflammatory activity, indicating a clear structure-activity relationship nih.govmdpi.com.

Inhibition of Nitric Oxide (NO) Production in BV2 Cells

CompoundIC₅₀ (µM)Positive Control (L-NMMA) IC₅₀ (µM)
Derivative 98.00 ± 0.8342.36 ± 2.47
Derivative 108.44 ± 0.8942.36 ± 2.47
Derivative 158.13 ± 0.9742.36 ± 2.47
Derivative 168.84 ± 1.1042.36 ± 2.47
Derivative 10 (alternate study)8.40 ± 0.9842.36 ± 2.47
Derivative 17 (alternate study)9.76 ± 1.2742.36 ± 2.47

Data sourced from studies on novel 1,2,3-triazole hybrids of 7-Oxodehydroabietic acid. nih.govresearchgate.netmdpi.comnih.gov

Enzyme Inhibition Studies

The inhibitory potential of this compound against specific enzymes is a critical area for understanding its pharmacological profile.

Following a review of the available scientific literature, no specific studies were found that investigated the inhibitory effect of this compound on the enzyme squalene (B77637) synthase.

Based on a search of scientific databases, there is no available research specifically documenting the inhibition of Acetyl-coenzyme A carboxylase 1 (ACC1) by this compound.

Other Reported Biological Effects

Beyond the aforementioned activities, 7-Oxodehydroabietic acid has been identified as a defensive chemical in plants. It is a diterpene resin acid found in the roots of pine trees (Pinus densiflora) chemsrc.comtargetmol.comglpbio.com. Research has shown that it plays a role in defending against herbivorous insects by disrupting their endocrine systems, specifically interfering with juvenile hormone-mediated regulation in insects like the Indian meal moth (Plodia interpunctella) chemsrc.comtargetmol.comglpbio.com. Furthermore, 7-Oxodehydroabietic acid has been reported to significantly affect the growth of certain insect larvae and is implicated in the allelopathic inhibition of understory plant growth in pine forests chemsrc.comtargetmol.comglpbio.com.

Molecular Mechanisms and Cellular Interactions

Investigation of Molecular Targets

Direct molecular targets for 7-Oxodehydroabietinol have not been extensively identified in the scientific literature. However, research on the broader class of abietane (B96969) diterpenes suggests several potential protein targets. For instance, various abietanes have been shown to interact with key proteins involved in cellular signaling and apoptosis. nih.gov While these are not confirmed targets for this compound, they represent plausible areas for future investigation.

Studies on closely related compounds, such as other oxidized abietane diterpenes, have revealed interactions with enzymes and signaling proteins that regulate inflammatory and cell-growth pathways. nih.gov For example, some abietane diterpenes have been found to inhibit DNA topoisomerase 2 and modulate the activity of STAT3 and STAT5 phosphorylation. nih.gov

Potential Molecular Target ClassSpecific Example from Abietane DiterpenesReference
Apoptosis-Regulating ProteinsCaspases-3 and -9, Bcl-2 family proteins nih.gov
Signal Transduction ProteinsSTAT3, STAT5 nih.gov
DNA Maintenance EnzymesDNA topoisomerase 2 nih.gov

Influence on Biochemical Pathways

The influence of this compound on biochemical pathways is an area of active investigation, with current data primarily focusing on its anti-inflammatory effects. A study on a closely related compound, 7-oxodehydroabietic acid, demonstrated a significant inhibitory effect on the production of nitric oxide (NO) in BV2 microglial cells. mdpi.com The inhibition of NO production is a key indicator of anti-inflammatory activity, suggesting that this compound may modulate inflammatory pathways.

Other abietane diterpenes have been shown to influence a range of biochemical pathways, including those involved in apoptosis and cell cycle regulation. For example, 6,7-dehydroroyleanone, an abietane diterpene, has been reported to induce G2/M cell cycle arrest and influence the expression of pro-apoptotic and anti-apoptotic genes. nih.gov Furthermore, some abietanes can enhance the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells. nih.gov The down-regulation of inflammatory factors such as TNF-α has also been observed with other abietane-type diterpenoids. frontiersin.org

Biochemical PathwayObserved Effect of Related Abietane DiterpenesReference
Inflammatory PathwaysInhibition of Nitric Oxide (NO) production mdpi.com
Down-regulation of TNF-α frontiersin.org
ApoptosisActivation of caspases-3 and -9 nih.gov
Modulation of Bcl-2 and Bax expression nih.gov
Cell Cycle RegulationG2/M phase arrest nih.gov
Oxidative StressEnhancement of Reactive Oxygen Species (ROS) production nih.gov

Cellular Uptake and Metabolism

Specific details regarding the cellular uptake and metabolism of this compound are not well-documented. Generally, the lipophilic nature of diterpenes suggests they may passively diffuse across cell membranes.

The metabolism of abietane diterpenes in biological systems can involve enzymatic modifications such as hydroxylation, catalyzed by cytochrome P450 monooxygenases. researchgate.net These modifications can alter the biological activity and facilitate the excretion of the compound. However, the specific metabolic fate of this compound within cells has not been elucidated.

Receptor Binding and Signaling Pathways

There is currently no direct evidence identifying specific receptor binding for this compound. The signaling pathways influenced by this compound are inferred from its observed biological activities. The inhibition of NO production by the related 7-oxodehydroabietic acid points to an interaction with signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). mdpi.com

Broader studies on abietane diterpenes indicate that they can modulate various signaling pathways critical to cell survival and proliferation. For instance, the anti-cancer effects of some tanshinones, which are abietane-type norditerpenoids, are linked to the suppression of the STAT3 and STAT5 signaling pathways. nih.gov

Interactions with Cellular Components (e.g., Membranes)

The interaction of this compound with cellular components like membranes has not been specifically studied. As a lipophilic molecule, it is plausible that it can intercalate into the lipid bilayer of cell membranes, which could potentially alter membrane fluidity and the function of membrane-bound proteins. The aromatic system and various functional groups present in abietane diterpenes allow for the formation of hydrogen bonds and hydrophobic interactions with cellular components, which may contribute to their biological activities. nih.gov

Structure Activity Relationship Sar Studies of 7 Oxodehydroabietinol and Its Derivatives

Influence of Structural Modifications on Biological Activity

Investigations into the structural modifications of the 7-oxodehydroabietic acid scaffold have revealed key insights into the determinants of its biological activity, particularly its anti-inflammatory effects. A notable area of study has been the introduction of a 1,2,3-triazole moiety, which is recognized in medicinal chemistry for its stability and resistance to metabolic degradation mdpi.com.

A series of novel hybrids of 7-oxodehydroabietic acid containing a 1,2,3-triazole ring have been synthesized and evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in BV2 cell lines mdpi.com. These studies have demonstrated that modifications at the C-18 position of the 7-oxodehydroabietic acid backbone significantly influence potency.

One critical factor identified is the length of the alkyne chain linker used to attach the triazole ring. Derivatives synthesized from O-propargylated 7-oxodehydroabietic acid generally exhibit better anti-inflammatory effects compared to those derived from O-pentynylated 7-oxodehydroabietic acid nih.gov. This suggests that a shorter linker between the diterpenoid core and the triazole moiety is favorable for activity.

Furthermore, the nature of the substituent on the 1,2,3-triazole ring plays a crucial role in modulating the anti-inflammatory potency. For instance, derivatives with specific substitutions on the phenyl ring of the triazole moiety have shown enhanced activity. Compounds bearing a 2,4-dimethoxyphenyl, 2-chloro-4-methylphenyl, or a 4-hydroxyphenyl group at this position have demonstrated significant inhibitory effects on NO production mdpi.com. In particular, compounds 10 , 15 , 16 , and 17 (refer to the table below) have emerged as potent anti-inflammatory agents, with IC50 values considerably lower than the positive control, L-NMMA (IC50 = 42.36 ± 2.47 µM) mdpi.comnih.gov.

These findings underscore the importance of both the linker length and the electronic and steric properties of the substituents on the triazole ring in determining the anti-inflammatory activity of these hybrid molecules.

CompoundSubstituent on 1,2,3-Triazole RingLinker TypeAnti-inflammatory Activity (IC50 in µM)Reference
Compound 102,4-DimethoxyphenylPropargyl8.40 ± 0.98 mdpi.com
Compound 122,4-DimethoxyphenylPropargyl15.82 ± 1.40 mdpi.com
Compound 152-Chloro-4-methylphenylPropargyl10.74 ± 2.67 mdpi.com
Compound 16Not Specified in SourcePropargyl10.96 ± 1.85 mdpi.com
Compound 17Not Specified in SourcePropargyl9.76 ± 1.27 mdpi.com
Compound 224-HydroxyphenylPropargyl15.82 ± 1.40 mdpi.com
L-NMMA (Control)N/AN/A42.36 ± 2.47 mdpi.com

Identification of Pharmacophores

While extensive SAR studies have been conducted on 7-oxodehydroabietic acid derivatives, the specific identification of detailed pharmacophore models for this class of compounds is not widely reported in the available scientific literature. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect.

Based on the existing SAR data for the 1,2,3-triazole hybrids of 7-oxodehydroabietic acid, a preliminary pharmacophore hypothesis can be proposed for their anti-inflammatory activity. Key features would likely include:

The rigid tricyclic diterpenoid core: This bulky hydrophobic scaffold serves as the foundational structure.

The C-7 ketone group: The presence of the oxo group at the C-7 position is a defining feature of the parent molecule.

The C-18 carboxyl group (or its ester modification): This region is crucial for the attachment of various side chains.

A hydrogen bond acceptor/donor region: The 1,2,3-triazole moiety can participate in hydrogen bonding.

An aromatic feature: The substituted phenyl ring on the triazole moiety appears to be important for activity.

A specific spatial relationship between the diterpenoid core and the triazole substituent: The length of the linker chain is a critical determinant of this spatial arrangement.

Further computational studies would be necessary to refine and validate a precise pharmacophore model for this compound class.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are powerful tools in modern drug discovery for understanding drug-receptor interactions and predicting the biological activity of novel compounds. However, specific molecular docking and QSAR studies for 7-oxodehydroabietinol or its derivatives are not extensively detailed in the current body of scientific literature.

Molecular Docking: This technique could be employed to predict the binding orientation of 7-oxodehydroabietic acid derivatives within the active site of a target protein relevant to inflammation, such as cyclooxygenase (COX) or nitric oxide synthase (NOS). Such studies would help to visualize the key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For instance, the potent derivatives could be docked into the active site of iNOS to rationalize their superior activity.

QSAR: A QSAR study would involve the development of a mathematical model that correlates the chemical structures of the 7-oxodehydroabietic acid derivatives with their observed anti-inflammatory activity. This model could then be used to predict the potency of yet-to-be-synthesized compounds, thereby guiding the design of more effective anti-inflammatory agents. Descriptors used in such a model might include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP).

While these computational approaches hold great promise for the rational design of novel this compound-based therapeutic agents, dedicated studies in this specific area are needed to fully leverage their predictive power.

Synthesis of Active Derivatives with Enhanced Potency or Selectivity

The synthesis of active derivatives of 7-oxodehydroabietic acid with enhanced potency has been successfully achieved, primarily through the application of "click chemistry". This approach has been utilized to create a library of 1,2,3-triazole-containing hybrids mdpi.com.

The general synthetic strategy involves a multi-step process starting from 7-oxodehydroabietic acid. The carboxyl group at C-18 is typically modified to introduce a terminal alkyne. This is achieved by reacting 7-oxodehydroabietic acid with an appropriate haloalkyne, such as propargyl bromide or 1-bromo-4-pentyne, to yield O-propargylated or O-pentynylated 7-oxodehydroabietic acid, respectively mdpi.com.

These alkyne-functionalized intermediates then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a variety of substituted azides. This highly efficient and regioselective reaction leads to the formation of 1,4-disubstituted 1,2,3-triazole hybrids mdpi.com. The versatility of this synthetic route allows for the introduction of a wide range of substituents on the triazole ring, facilitating the exploration of the SAR and the optimization of biological activity.

Through this synthetic approach, researchers have been able to produce derivatives with significantly enhanced anti-inflammatory potency compared to the parent compound. For example, compounds 10 , 15 , 16 , and 17 were synthesized using this methodology and demonstrated IC50 values for NO inhibition that were several-fold lower than the control mdpi.comnih.gov. This highlights the success of this synthetic strategy in generating novel and potent anti-inflammatory agents based on the 7-oxodehydroabietic acid scaffold.

Analytical Methodologies for 7 Oxodehydroabietinol

Extraction and Purification from Natural Sources

The initial steps in analyzing 7-Oxodehydroabietinol from natural sources, such as plant tissues, involve its extraction and subsequent purification to isolate it from a complex mixture of other metabolites.

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. High-Performance Liquid Chromatography (HPLC) is a versatile tool for this purpose. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile.

Semi-preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the purified compound. Flash chromatography is a rapid form of preparative column chromatography that uses pressure to speed up the separation process, often serving as a preliminary purification step before final polishing with semi-prep HPLC.

Table 1: Illustrative HPLC Parameters for this compound Purification
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
Gradient70% A to 100% B over 30 minutes
Flow Rate4.0 mL/min
DetectionUV at 254 nm and 280 nm
Injection Volume500 µL

Solid Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up samples prior to chromatographic analysis. thermofisher.com It is effective for removing interfering compounds and for concentrating the analyte of interest. thermofisher.comyoutube.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte or the impurities based on their physical and chemical properties. thermofisher.com

The general steps for SPE include:

Conditioning : The sorbent is wetted with a solvent to prepare it for interaction with the sample. sigmaaldrich.com

Sample Loading : The sample is passed through the sorbent, where the target analyte is retained. sigmaaldrich.com

Washing : Impurities and other unwanted components are washed away with a solvent that does not elute the analyte. sigmaaldrich.com

Elution : A different solvent is used to wash the retained analyte from the sorbent for collection. youtube.comsigmaaldrich.com

For a moderately non-polar compound like this compound extracted from a polar matrix (e.g., an aqueous plant extract), a reversed-phase SPE cartridge (such as C18) would be suitable. youtube.com

Detection and Quantification Methods

Once purified, various analytical methods can be used for the structural elucidation and quantification of this compound.

Spectroscopy is a primary tool for determining the structure of chemical compounds. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts and coupling constants would confirm the presence of its aromatic ring, methyl groups, hydroxyl group, and the ketone at the C-7 position.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and molecular formula of a compound. lehigh.edu High-resolution mass spectrometry can provide the exact molecular formula, which is a critical piece of data for identification. lehigh.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the conjugated ketone (C=O) group, and the aromatic ring (C=C) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Due to its aromatic ring and conjugated ketone system, this compound will absorb UV light at specific wavelengths, which can be useful for detection, particularly when using an HPLC with a UV detector. datapdf.com

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Observation
¹H NMRSignals for aromatic protons, benzylic protons, methyl groups, and hydroxyl proton.
¹³C NMRSignals corresponding to aromatic carbons, a carbonyl carbon (~190-200 ppm), and aliphatic carbons.
IR (cm⁻¹)~3400 (O-H stretch), ~1680 (conjugated C=O stretch), ~1600 & ~1450 (aromatic C=C stretch).
High-Resolution MSPrecise mass measurement corresponding to the molecular formula C₂₀H₂₆O₃.

For sensitive detection and accurate quantification, chromatography is often coupled with mass spectrometry. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For a compound like this compound, which has a polar hydroxyl group, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov GC-MS provides both retention time data for identification and a mass spectrum for confirmation. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. rsc.org It is particularly useful for analyzing compounds in complex matrices without the need for derivatization. rsc.org This method allows for the quantification of this compound at very low concentrations by monitoring specific precursor-to-product ion transitions. rsc.org

HPLC with various detectors : Besides MS, HPLC can be coupled with other detectors for quantification. A Diode Array Detector (DAD) or UV-Vis detector can quantify this compound based on its UV absorbance.

Enzyme immunoassays (EIA) are biochemical tests that use antibodies and enzyme-mediated color changes to detect the presence of a substance. biotrend.com A specific antibody that binds to this compound could be developed. In a competitive EIA format, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in a sample for a limited number of antibody binding sites. The resulting color intensity would be inversely proportional to the concentration of this compound in the sample.

Sample Preparation Techniques for this compound Analysis

The accurate analysis of this compound from complex matrices, such as plant tissues, necessitates meticulous sample preparation to isolate the target analyte from interfering substances. The chosen technique aims to deliver a clean, concentrated sample in a solvent compatible with the subsequent analytical instrumentation, ensuring reliable and reproducible results. Common strategies employed for the extraction and purification of abietane (B96969) diterpenoids like this compound from plant sources include solvent extraction, liquid-liquid partitioning, and solid-phase extraction.

Solvent Extraction

The initial step in isolating this compound from plant material typically involves extraction with an appropriate organic solvent. The selection of the solvent is critical and is based on the polarity of the target compound. Given that this compound is a moderately polar diterpenoid, solvents such as ethanol (B145695), methanol, and acetone (B3395972) are frequently utilized.

One common method is Soxhlet extraction , which allows for the continuous extraction of the analyte from a solid matrix. For instance, in studies involving Salvia species, dried and powdered plant material is subjected to exhaustive extraction with 95% ethanol in a Soxhlet apparatus. This technique, while thorough, can be time-consuming, often requiring several hours to ensure complete extraction.

Maceration offers a simpler, albeit potentially less exhaustive, alternative. This involves soaking the plant material in a chosen solvent for an extended period, often with agitation. For example, flavonoids, which share some polarity characteristics with diterpenoids, have been successfully extracted from Salvia officinalis using a 70% aqueous ethanol solution over a 6-hour period at room temperature. The ratio of plant material to solvent is a key parameter, with a common ratio being 1:10 (w/v).

Ultrasonic extraction is a more rapid method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. This technique has been applied to the extraction of flavonoids from Salvia species, using a 20-minute sonication at 40°C.

The choice of extraction method and solvent can significantly impact the yield of the target analyte. The following table summarizes various solvent extraction techniques that can be applied to the isolation of compounds from Salvia species.

Extraction TechniqueSolventTypical DurationKey ParametersSource Plant Example
Soxhlet Extraction95% Ethanol4 hoursContinuous extractionSalvia officinalis
Maceration70% Aqueous Ethanol6 hoursPlant material to solvent ratio (1:10 w/v)Salvia officinalis, Salvia glutinosa
Ultrasonic Extraction70% Aqueous Ethanol20 minutesTemperature (40°C)Salvia officinalis, Salvia glutinosa

Liquid-Liquid Partitioning

Following the initial solvent extraction, the crude extract often contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is a crucial purification step to separate the target analyte based on its differential solubility in two immiscible liquid phases.

A common practice involves suspending the crude ethanol extract in water and then sequentially partitioning it with solvents of increasing polarity. For the isolation of phenolic acids and flavonoids from Salvia plebeia, the aqueous suspension was partitioned with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). In such a scheme, moderately polar compounds like this compound are expected to partition predominantly into the ethyl acetate fraction. Each partitioning step is typically performed with equal volumes of the organic solvent and the aqueous suspension.

This fractionation allows for the removal of highly nonpolar compounds (e.g., fats and waxes) in the n-hexane fraction and highly polar compounds (e.g., sugars and salts) that remain in the aqueous phase, thereby enriching the ethyl acetate fraction with the desired diterpenoids.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample clean-up and concentration prior to chromatographic analysis. It utilizes a solid sorbent material, packed into a cartridge or a well plate, to selectively retain the analyte or interfering compounds from a liquid sample.

For the purification of moderately polar compounds like this compound, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970), is often employed. The general steps for SPE are as follows:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or an aqueous buffer.

Loading: The crude extract, dissolved in an appropriate solvent, is passed through the SPE cartridge. The analyte and other compounds will partition between the sorbent and the liquid phase.

Washing: A weak solvent is passed through the cartridge to remove weakly retained impurities while the analyte of interest remains bound to the sorbent.

Elution: A stronger solvent is used to disrupt the interactions between the analyte and the sorbent, allowing the purified analyte to be collected.

Matrix Solid-Phase Dispersion (MSPD) is a variation of SPE that is particularly useful for solid or semi-solid samples. In this technique, the sample is blended with a solid support material (e.g., silica) to create a homogenous mixture. This mixture is then packed into a column and eluted with appropriate solvents. For the extraction of a flavonoid from Amomum seed, the powdered seed was blended with silica, packed into an SPE tube, washed with 5% methanol, and then the analyte was eluted with 70% methanol. This approach could be adapted for the extraction of this compound from plant material.

The following table outlines a hypothetical MSPD protocol for the extraction of this compound.

StepProcedurePurpose
1. Sample BlendingBlend powdered plant material with silica gel (e.g., 1:4 ratio)Homogenize the sample and disperse it onto the solid support
2. Column PackingPack the mixture into an empty SPE cartridgeCreate a chromatographic bed for extraction
3. WashingWash the column with a non-polar solvent (e.g., n-hexane)Remove non-polar interferences
4. ElutionElute the column with a solvent of intermediate polarity (e.g., ethyl acetate or acetone)Collect the fraction containing this compound
5. ConcentrationEvaporate the solvent from the eluateObtain the concentrated analyte for analysis

Future Directions and Therapeutic Potential

Development as a Lead Compound for Drug Discovery

Natural products are a rich source for the discovery of novel drugs due to their inherent chemical diversity and biological activity mdpi.com. 7-Oxodehydroabietinol, derived from the readily available natural product dehydroabietic acid, presents a valuable scaffold for medicinal chemists. The process of lead optimization involves refining the chemical structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The structural features of this compound, including its tricyclic core, make it an attractive starting point for the synthesis of new bioactive molecules. Researchers are exploring modifications at various positions of the molecule to create derivatives with improved therapeutic properties.

Potential in Novel Antioxidant Therapies

While direct studies on the antioxidant properties of this compound are not extensively documented, abietane (B96969) diterpenoids as a class have demonstrated notable antioxidant activity nih.gov. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The chemical structure of this compound suggests it may possess the ability to scavenge free radicals and modulate oxidative stress-related pathways. Future research is anticipated to focus on elucidating the specific antioxidant mechanisms of this compound and its potential to be developed into a novel antioxidant therapy.

Applications in Neurodegenerative Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, with oxidative stress and inflammation being key contributing factors. The potential anti-inflammatory activity of derivatives of this compound suggests a possible therapeutic avenue for these conditions mdpi.com. For instance, a series of hybrids of 7-oxodehydroabietic acid bearing a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory activity mdpi.com. By mitigating neuroinflammation and potentially reducing oxidative damage in the brain, this compound-based compounds could offer a neuroprotective effect. Further investigations using in vitro and in vivo models of neurodegeneration are necessary to validate this potential application.

Therapeutic Applications in Cancer Treatment

The parent compound, dehydroabietic acid, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including antitumor effects mdpi.commdpi.com. The cytotoxic potential of abietane diterpenoids against various cancer cell lines is a significant area of research nih.gov. The structural modifications of this compound could lead to the development of potent and selective anticancer agents. For example, new quinoxaline (B1680401) derivatives of dehydroabietic acid have been synthesized and have shown significant antiproliferative activities against human cancer cell lines researchgate.net. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation. Future studies will likely focus on identifying the specific molecular targets of this compound derivatives in cancer cells.

Further Investigation of Antiviral and Antimicrobial Applications

Abietane diterpenoids have been recognized for their antimicrobial and antiviral properties mdpi.commdpi.com. Research into derivatives of 7-oxodehydroabietic acid has shown promise in this area. For instance, C-7 acylhydrazone derivatives of dehydroabietic acid have demonstrated inhibitory activities against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis researchgate.net. The development of new derivatives of this compound could provide novel agents to combat drug-resistant pathogens. The exploration of its antiviral activity is also a promising research direction, given the precedent set by other abietane diterpenoids.

Challenges and Opportunities in Research and Development

Despite its promising therapeutic potential, the journey of this compound from a laboratory compound to a clinical drug is fraught with challenges. A significant hurdle is the limited availability of extensive biological activity data specifically for this compound itself, with much of the current research focused on its parent compound or its derivatives. Comprehensive preclinical studies are required to establish its safety, efficacy, and pharmacokinetic profile.

Furthermore, the synthesis and structural modification of this compound can be complex, requiring specialized chemical expertise. Optimizing its drug-like properties, such as solubility and bioavailability, will be crucial for its successful development.

However, these challenges also present opportunities. The scarcity of research on this compound means that there is a vast, unexplored landscape for new discoveries. Modern drug discovery platforms, including high-throughput screening and computational modeling, can accelerate the identification of promising derivatives and the elucidation of their mechanisms of action. The natural origin of its precursor, dehydroabietic acid, also offers a sustainable and potentially cost-effective source material. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the established methods for isolating 7-Oxodehydroabietinol from natural sources, and how can structural elucidation be performed?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) from plant sources like Juniperus oblonga or Pinus banksiana buds. Structural identification relies on spectroscopic methods:

  • NMR (1H, 13C, DEPT, and 2D-COSY/HMBC) to map carbon-hydrogen frameworks .
  • Mass spectrometry (HR-ESI-MS) to confirm molecular weight (e.g., 300.43510 g/mol ).
  • Comparison with published spectral data from diterpenoid libraries .

Q. What standardized protocols exist for evaluating the cytotoxic activity of this compound?

Cytotoxicity assays follow established cell-line models:

  • Cell lines : Human lung carcinoma (e.g., A549) for initial screening .
  • Methods : MTT or SRB assays to measure IC50 values.
  • Controls : Include reference compounds (e.g., doxorubicin) and solvent controls to validate results .

Q. How should researchers report spectroscopic data to ensure reproducibility?

  • Documentation : Specify instrument parameters (e.g., NMR frequency, solvent peaks).
  • Cross-validation : Compare data with literature values (e.g., δH 1.25 ppm for methyl groups in diterpenoids ).
  • Supplemental files : Provide raw spectral data in digital formats .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Contradictions may arise from stereochemical ambiguity or solvent artifacts. Strategies include:

  • 2D-NMR : Use NOESY to confirm spatial relationships between protons .
  • Crystallography : If crystals are obtainable, X-ray diffraction provides definitive stereochemistry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

  • Derivatization : Introduce functional groups (e.g., acetylation, oxidation) to probe active sites .
  • Bioactivity assays : Test derivatives against diverse cancer lines (e.g., breast, colon) to identify selectivity .
  • Molecular docking : Map interactions with targets like topoisomerase II using AutoDock Vina .

Q. How can researchers address reproducibility challenges in diterpenoid isolation?

  • Standardized protocols : Detail plant collection (season, location), drying methods, and extraction solvents .
  • Multi-lab validation : Share samples with independent labs to verify yields and purity .
  • Negative controls : Test for contamination using blank extraction runs .

Q. What advanced techniques are recommended for mechanistic studies of this compound’s bioactivity?

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining .
  • Metabolomics : Track metabolic disruptions using LC-MS/MS .

Methodological Best Practices

  • Data reporting : Adhere to standards like SRQR (Standards for Reporting Qualitative Research) for transparency .
  • Ethical compliance : Disclose conflicts of interest and data ownership in publications .
  • Contradiction analysis : Use triangulation (e.g., combining spectral, computational, and bioassay data) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.